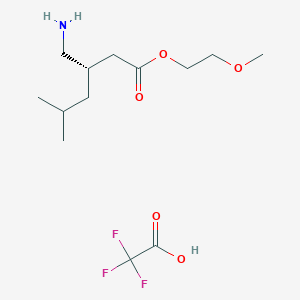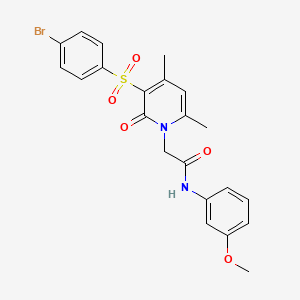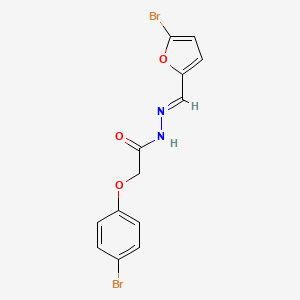![molecular formula C9H8ClFO2 B2431874 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane CAS No. 1500600-33-8](/img/structure/B2431874.png)
2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 1603348-67-9 . It has a molecular weight of 202.61 . It is in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane” is 1S/C9H8ClFO2/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6H,4-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.61 . It is stored at a temperature of 4°C . The physical form of the compound is a powder .Aplicaciones Científicas De Investigación
1. Mutagenic Metabolite Studies
(1-Chloroethenyl)oxirane, a close relative of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane, has been identified as a major mutagenic metabolite of chloroprene. Chloroprene is used in synthetic rubber manufacturing. Research conducted by Munter et al. (2002) revealed that this compound reacts with nucleosides and DNA, forming various adducts. This study is significant in understanding the mutagenic potential of compounds related to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane in industrial applications (Munter et al., 2002).
2. Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally similar to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane, has been used as a chiral resolution reagent. According to Rodríguez-Escrich et al. (2005), this reagent is effective for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening reactions. This research is important for analytical chemistry, particularly in chiral analysis of pharmaceuticals and other substances (Rodríguez-Escrich et al., 2005).
3. Fluorinated Chiron Synthesis
Arnone et al. (1992) explored the synthesis of 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, which is closely related to 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane. Their research demonstrated the potential of such compounds in the preparation of various derivatives through regio- and stereoselective openings of the oxirane ring. This study contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Arnone et al., 1992).
4. Dental Monomer Stability
Eick et al. (2006) investigated the stability of siloranes, which include oxirane-functional monomers, in aqueous systems. Their findings suggest that siloranes, due to their stability and insolubility in biological fluids, may be more suitable for use in dental composites than conventional oxirane-functional monomers. This research has implications for dental materials science, particularly in developing more stable and biocompatible dental composites (Eick et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a small molecule, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the specific enzymes present in the body .
Action Environment
The action, efficacy, and stability of 2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific cell types in which the compound is active .
Propiedades
IUPAC Name |
2-[(4-chloro-3-fluorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOUFHXYAAMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1500600-33-8 |
Source


|
| Record name | 2-[(4-chloro-3-fluorophenoxy)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,8-Dimethyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2431796.png)
![2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2431797.png)

![4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride](/img/no-structure.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2431804.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)
